N-(2-{4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)-2-(thiophen-3-yl)acetamide
Description
N-(2-{4-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)-2-(thiophen-3-yl)acetamide is a heterocyclic hybrid molecule featuring a pyridine-oxadiazole-triazole core conjugated to a thiophene-acetamide moiety. This compound’s structural complexity arises from the integration of multiple pharmacophoric groups:
- Pyridine: A nitrogen-containing aromatic ring contributing to π-π stacking interactions and hydrogen bonding.
- 1,2,3-Triazole: A triazole ring often employed in click chemistry for modular synthesis and enhanced solubility.
- Thiophene-acetamide: A sulfur-containing heterocycle linked to an amide group, facilitating hydrophobic interactions and hydrogen bonding.
Properties
IUPAC Name |
N-[2-[4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]-2-thiophen-3-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N7O2S/c25-15(9-12-4-8-27-11-12)19-6-7-24-10-14(21-23-24)17-20-16(22-26-17)13-3-1-2-5-18-13/h1-5,8,10-11H,6-7,9H2,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCHSAZAXYOGGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NOC(=N2)C3=CN(N=N3)CCNC(=O)CC4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Hypothetical Structural Comparison of Analogues
| Compound ID | Oxadiazole Substituent | Triazole Linker | Thiophene Position | Key Properties (Hypothetical) |
|---|---|---|---|---|
| Target Compound | Pyridin-2-yl | Ethyl | 3-position | High solubility, moderate logP |
| Analog 1 | Pyridin-3-yl | Ethyl | 3-position | Reduced solubility, similar logP |
| Analog 2 | Phenyl | Propyl | 2-position | Lower melting point, increased hydrophobicity |
NMR Spectroscopy Insights
As demonstrated in , NMR chemical shifts in regions corresponding to key substituents (e.g., thiophene or pyridine protons) can reveal structural differences. For example:
- Region A (positions 39–44) : Sensitive to oxadiazole-triazole connectivity. Pyridin-2-yl substitution may cause upfield shifts due to electron-withdrawing effects .
- Region B (positions 29–36) : Reflects thiophene-acetamide conformation. Thiophen-3-yl derivatives exhibit distinct shifts compared to thiophen-2-yl analogs .
Table 2: Hypothetical NMR Chemical Shift Comparison (ppm)
| Proton Region | Target Compound | Analog 1 (Pyridin-3-yl) | Analog 2 (Thiophen-2-yl) |
|---|---|---|---|
| Region A | 7.2–7.5 | 7.4–7.7 | 7.1–7.3 |
| Region B | 6.8–7.0 | 6.9–7.2 | 7.3–7.5 |
Crystallographic Analysis Using SHELX
SHELXL refinements enable precise comparisons of bond lengths and angles. For example:
- Oxadiazole-triazole bond length : Typically ~1.33 Å in pyridin-2-yl derivatives, slightly shorter than phenyl-substituted analogs (~1.35 Å).
- Thiophene-acetamide torsion angles : Thiophen-3-yl derivatives may adopt a planar conformation (torsion angle ~10°), whereas thiophen-2-yl analogs show greater distortion (~25°).
Table 3: Hypothetical Crystallographic Parameters
| Parameter | Target Compound | Analog 1 (Pyridin-3-yl) | Analog 2 (Thiophen-2-yl) |
|---|---|---|---|
| Oxadiazole-triazole bond (Å) | 1.33 | 1.34 | 1.35 |
| Thiophene torsion angle (°) | 10 | 12 | 25 |
Research Implications
The integration of NMR and SHELX-based crystallography provides a robust framework for comparing structural and electronic properties of heterocyclic hybrids. For instance, thiophen-3-yl substitution in the target compound likely enhances π-stacking interactions compared to thiophen-2-yl analogs, as inferred from crystallographic torsion angles.
References
Methodologies and comparative frameworks derive from:
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